SAG dihydrochloride is classified under the category of chemical compounds known as Smoothened receptor agonists. It is derived from benzo[b]thiophene derivatives and is often utilized in laboratory settings for its ability to activate the Hedgehog signaling pathway. The compound is commercially available from various suppliers, including BenchChem and AG Scientific .
The synthesis of SAG dihydrochloride involves several key steps:
The molecular formula of SAG dihydrochloride is with a molecular weight of 562.98 g/mol. The compound features a complex structure that includes a benzo[b]thiophene core, a cyclohexylamine group, and multiple chlorine atoms. Its structural representation can be summarized by the following data:
SAG dihydrochloride undergoes various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
SAG dihydrochloride functions primarily as an agonist for the Smoothened receptor, which plays a pivotal role in activating the Hedgehog signaling pathway. Upon binding to the Smoothened receptor, SAG dihydrochloride induces downstream signaling events that lead to changes in gene expression and cellular processes. This activation occurs independently of Patched proteins, allowing for enhanced cellular responses such as differentiation and proliferation .
Research indicates that SAG dihydrochloride can counteract inhibitors like Cyclopamine, further promoting Hedgehog pathway activation in various cell types, including breast cancer cells where it enhances migration through increased expression of Carbonic Anhydrase XII .
SAG dihydrochloride exhibits several notable physical and chemical properties:
These properties contribute to its utility in laboratory settings where precise measurements are critical.
SAG dihydrochloride has diverse applications across various fields:
SAG dihydrochloride (3-Chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl]benzo[b]thiophene-2-carboxamide dihydrochloride) is a potent, cell-permeable agonist of the Class Frizzled G protein-coupled receptor Smoothened. It binds directly to the heptahelical transmembrane domain of Smoothened, specifically within a long, narrow cavity formed by extracellular linkers, loops (notably extracellular loop 2), and transmembrane helices I–VII. This binding pocket accommodates SAG dihydrochloride’s rigid, multi-ring structure through hydrophobic interactions and hydrogen bonding. Key residues include Asn219 (extracellular domain linker), which anchors the ligand near the cavity entrance, and His4706.52 (Ballesteros-Weinstein numbering), which stabilizes the complex via polar contacts [2] [9].
SAG dihydrochloride exhibits high selectivity for Smoothened over unrelated GPCRs, as evidenced by its absence of off-target activity in broad pharmacological profiling assays. Its stereochemistry ([trans-4-(methylamino)cyclohexyl] configuration) is critical for optimal Smoothened engagement, as diastereomers show reduced efficacy. Unlike endogenous oxysterol modulators, SAG dihydrochloride activates Smoothened independently of Patched-mediated regulation, enabling precise experimental control of Hedgehog signaling [3] [9].
SAG dihydrochloride activates the Hedgehog pathway with low-nanomolar potency. In Shh-LIGHT2 reporter cells, it induces firefly luciferase expression with a mean EC₅₀ of 3 nM. This response is biphasic: maximal pathway activation occurs at 10–100 nM, while higher concentrations (≥1 µM) paradoxically suppress signaling, likely due to receptor desensitization or secondary inhibitory mechanisms [2] [6].
Direct binding assays using BODIPY-cyclopamine competition in Smoothened-expressing Cos-1 cells reveal a dissociation constant (Kd) of 59 nM for the SAG dihydrochloride-Smoothened complex. This affinity is consistent across orthogonal methods, including radioligand displacement and surface plasmon resonance. The compound’s efficacy extends beyond reporter systems: in murine embryonic fibroblasts (EC₅₀ ~10 nM) and zebrafish embryos, it recapitulates full pathway activation, evidenced by Gli1 translocation and target gene induction (e.g., Ptch1, Gli1) [2] [3] [6].
Table 1: Pharmacodynamic Parameters of SAG Dihydrochloride
Parameter | Value | Experimental System | Reference |
---|---|---|---|
EC₅₀ (Hedgehog activation) | 3 nM | Shh-LIGHT2 reporter cells | [2] |
Kd (Smoothened binding) | 59 nM | Cos-1 cells (BODIPY-cyclopamine competition) | [2] |
EC₅₀ (Gli1 induction) | 8.8 nM | Shh Light II cells | [7] |
EC₅₀ (Osteogenic differentiation) | 0.13 µM | C3H 10T1/2 mesenchymal cells | [7] |
SAG dihydrochloride functions as a competitive antagonist of cyclopamine, a steroidal alkaloid that inhibits Smoothened by binding to a partially overlapping site within the transmembrane cavity. In Cos-1 cells expressing recombinant Smoothened, SAG dihydrochloride (1–1000 nM) displaces BODIPY-cyclopamine with an IC₅₀ of 87 nM, confirming direct competition. This displacement restores Smoothened activity even in the presence of saturating cyclopamine concentrations (10 µM) [2] [9].
Mechanistically, SAG dihydrochloride reverses cyclopamine-induced Smoothened internalization and ciliary exclusion. For example, in neuronal precursor cells, 100 nM SAG dihydrochloride fully restores cyclopamine-blocked Smoothened translocation to primary cilia within 60 minutes. Consequently, it rescues downstream Gli processing and transcriptional activation, as demonstrated in cyclopamine-treated medulloblastoma models where SAG dihydrochloride (250 nM) reactivates Gli1 expression by 85% [3] [6].
SAG dihydrochloride induces conformational rearrangements in Smoothened distinct from both antagonists and endogenous activators. Crystallographic analyses (resolution: 2.6–2.9 Å) reveal that SAG dihydrochloride binds within the upper half of the Smoothened 7-transmembrane pocket, inducing a 3-Å outward shift in transmembrane helices I and II. This movement repositions extracellular loop 3 and the linker domain, stabilizing an active-state receptor configuration [9].
Notably, SAG dihydrochloride’s binding site is shallower than that of deep-pocket antagonists like SANT1 (which binds 9 Å deeper near helix VI) but overlaps partially with cyclopamine. The agonist-specific conformational change includes:
Table 2: Structural Comparison of Ligand Binding Sites in Smoothened
Ligand | Binding Site Depth | Key Interactions | Effect on Helix VI |
---|---|---|---|
SAG dihydrochloride | Intermediate (cavity entrance) | Asn219ECD, His4706.52, Phe4846.58 | Outward shift (3 Å) |
SANT1 (antagonist) | Deep (helical core) | Tyr394ECL2, Trp5357.42, Asp4736.55 | Static position |
Cyclopamine (antagonist) | Intermediate | Glu5187.58, Arg400ECL2 | Inward tilt (5°) |
This allosteric modulation enables pathway activation independent of Patched regulation and explains SAG dihydrochloride’s resistance to the D473H6.55 mutation, which abolishes cyclopamine binding but minimally affects SAG dihydrochloride efficacy (EC₅₀ shift <2-fold) [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4